molecular formula C21H30FN3O2 B587972 Pipamperone-d10 Dihydrochloride CAS No. 1246818-04-1

Pipamperone-d10 Dihydrochloride

Cat. No.: B587972
CAS No.: 1246818-04-1
M. Wt: 385.5 g/mol
InChI Key: AXKPFOAXAHJUAG-WKDIDNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipamperone-d10 Dihydrochloride (CAS 1246818-04-1) is a deuterated stable isotope of the antipsychotic agent Pipamperone, presented as its dihydrochloride salt. With a molecular formula of C21H22D10Cl2FN3O2 and a molecular weight of 458.46 g/mol, this compound is certified for use in research and analytical applications. Its primary research value is as an internal standard in quantitative mass spectrometry-based methods, where it enables the precise quantification of Pipamperone in biological matrices such as plasma, thereby supporting critical pharmacokinetic and bioanalytical studies. Pipamperone, the parent compound, is a butyrophenone derivative that functions as a psychotropic agent. Its mechanism of action involves dual antagonism at key neurotransmitter receptors in the brain, exhibiting high affinity for serotonin 5-HT2A receptors and dopamine D4 receptors, with a 15-fold selectivity for D4 over D2 receptors. This receptor profile contributes to its investigation for managing chronic psychoses, states of aggressiveness, and for normalizing disrupted sleep rhythms. This product is provided with a comprehensive Certificate of Analysis to ensure identity, purity, and composition. It is intended for research purposes only and is strictly not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246818-04-1

Molecular Formula

C21H30FN3O2

Molecular Weight

385.5 g/mol

IUPAC Name

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27)/i1D2,2D2,3D2,13D2,14D2

InChI Key

AXKPFOAXAHJUAG-WKDIDNHWSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N

Synonyms

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine-d10]-4’-carboxamide Hydrochloride;  Pipamperone-d10 Hydrochloride;  Dipiperon-d10;  Piperonil-d10;  Propitan-d10;  R4050-d10; 

Origin of Product

United States

Chemical Synthesis and Isotopic Characterization of Pipamperone D10 Dihydrochloride

Methodologies for Deuterium (B1214612) Incorporation into the Pipamperone (B156139) Scaffold

The synthesis of Pipamperone-d10 Dihydrochloride (B599025) involves the strategic introduction of ten deuterium atoms into the pipamperone structure. This process requires specialized synthetic routes and careful control of reaction conditions to achieve the desired level of isotopic enrichment.

Strategies for Site-Specific Deuteration

The deuteration of the pipamperone scaffold is a multi-step process that often involves the use of deuterated reagents and solvents. researchgate.netlabinsights.nl A common strategy involves the palladium-catalyzed late-stage C-H deuteration of arenes, using D₂O as the deuterium source. nih.govresearchgate.net This method allows for high degrees of deuterium incorporation under relatively mild conditions. For the butyrophenone (B1668137) moiety, deuterium exchange can be achieved at the α-position to the carbonyl group. nih.govresearchgate.net

The synthesis of the piperidine (B6355638) portion of the molecule with deuterium labels can be accomplished by using deuterated precursors. For instance, deuterated piperidine derivatives can be synthesized and then coupled with the butyrophenone side chain. researchgate.netnih.govmedchemexpress.com One approach might involve the reaction of a deuterated piperidine precursor with a suitably functionalized butyrophenone synthon. nih.gov The final step typically involves the formation of the dihydrochloride salt by treating the deuterated free base with hydrochloric acid.

Considerations for Isotopic Enrichment and Yield

Achieving high isotopic enrichment (typically ≥98%) is a primary goal in the synthesis of Pipamperone-d10 Dihydrochloride. sigmaaldrich.comisotope.com The choice of deuterating agents, solvents, and reaction conditions all play a crucial role in maximizing the incorporation of deuterium and minimizing the presence of unlabeled or partially labeled species. neulandlabs.comlabinsights.nl The Girdler sulfide (B99878) process is one method for producing heavy water (D₂O), a common deuterium source, with high enrichment. neulandlabs.com

Reaction parameters such as temperature, pressure, and reaction time must be carefully optimized to ensure both high isotopic enrichment and acceptable chemical yield. For instance, in palladium-catalyzed deuteration, the choice of ligand and additives can significantly influence the efficiency and regioselectivity of the deuterium exchange. nih.gov Following synthesis, purification techniques such as chromatography and recrystallization are employed to isolate the final product with the desired purity and isotopic enrichment. nih.gov

Spectroscopic and Chromatographic Techniques for Isotopic Purity Verification

A comprehensive suite of analytical techniques is employed to confirm the chemical identity, isotopic enrichment, and purity of this compound, ensuring its reliability as an analytical reference standard.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. brightspec.comstudymind.co.uktcichemicals.com While ¹H NMR is used to confirm the absence of protons at the labeled positions, ²H (Deuterium) NMR provides direct evidence of deuterium incorporation. sigmaaldrich.comwikipedia.org

In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the positions of deuterium incorporation will be absent or significantly diminished. studymind.co.uk Conversely, the ²H NMR spectrum will show signals at chemical shifts corresponding to the deuterated positions, and the integration of these signals can be used to quantify the deuterium abundance at each site. sigmaaldrich.comwikipedia.org This technique is crucial for verifying the site-specificity and extent of deuteration.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Integrity

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity and confirming the molecular integrity of this compound. lumiprobe.commetsol.comchemicalsknowledgehub.com By providing a highly accurate mass measurement, HRMS can distinguish between the deuterated compound and its unlabeled counterpart, as well as any partially deuterated isotopologues. chemicalsknowledgehub.comnih.gov

The mass spectrum of Pipamperone-d10 will show a molecular ion peak corresponding to its increased molecular weight due to the ten deuterium atoms. The isotopic distribution pattern can be analyzed to determine the level of isotopic enrichment. lucerna-chem.ch Techniques like electrospray ionization (ESI) are often used to gently ionize the molecule, preserving its structure for accurate mass analysis.

Chromatographic Purity Assessment for Analytical Reference Standards

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical purity of this compound. nih.govcreative-biolabs.comwho.int These methods separate the main compound from any impurities, including starting materials, byproducts, or degradation products.

Pipamperone D10 Dihydrochloride As an Internal Standard in Bioanalytical Methodologies

Fundamental Principles of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly precise quantitative analysis technique that relies on the addition of a known quantity of a stable isotope-labeled analogue of the analyte to the sample. This isotopically enriched compound, in this case, Pipamperone-d10 Dihydrochloride (B599025), serves as an internal standard. The fundamental principle of SID-MS lies in the assumption that the stable isotope-labeled internal standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.

The key to this technique is the mass difference between the analyte and its deuterated counterpart, which allows for their distinct detection by the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the concentration of the analyte in the unknown sample can be accurately determined. This ratiometric measurement is crucial as it compensates for variations that can occur at virtually every step of the analytical process.

Role of Pipamperone-d10 Dihydrochloride in Mitigating Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are inherently complex, containing a multitude of endogenous and exogenous compounds that can interfere with the analysis of the target analyte. These interferences, collectively known as matrix effects, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. This compound plays a pivotal role in mitigating these effects.

Compensation for Ion Suppression and Enhancement Phenomena

Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased signal for the analyte. Conversely, ion enhancement is the phenomenon where matrix components increase the ionization efficiency of the analyte. Since this compound is structurally and chemically almost identical to Pipamperone (B156139), it co-elutes from the liquid chromatography column at nearly the same time. Consequently, it experiences the same degree of ion suppression or enhancement as the unlabeled drug. By measuring the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to a more accurate and reliable quantification.

Correction for Sample Processing Variability and Recovery

During sample preparation, which often involves steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be a loss of the analyte. The recovery of the analyte from the biological matrix may not be 100% and can vary between samples. By adding a known amount of this compound at the very beginning of the sample preparation process, any loss of the analyte will be accompanied by a proportional loss of the internal standard. This ensures that the ratio of the analyte to the internal standard remains constant, thereby correcting for any variability in sample processing and recovery.

Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and sensitive LC-MS/MS method is critical for the accurate quantification of Pipamperone using this compound as an internal standard. This involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation for Pipamperone and its Deuterated Analog

The primary goal of chromatographic separation in this context is to ensure that Pipamperone and this compound co-elute, while being adequately separated from other matrix components that could cause interference. A reversed-phase C18 column is commonly employed for the separation of antipsychotic drugs like Pipamperone. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution is frequently used to achieve optimal separation and shorter run times.

Below is an example of optimized chromatographic conditions:

ParameterCondition
Analytical Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometric Parameters for Selective and Sensitive Detection of this compound

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of Pipamperone and its deuterated internal standard. The instrument is typically operated in the positive electrospray ionization (ESI) mode and utilizes Multiple Reaction Monitoring (MRM) for quantification. In MRM, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity. The optimization of mass spectrometric parameters, including precursor and product ion selection, collision energy, and cone voltage, is crucial for achieving the desired sensitivity and selectivity.

The following table summarizes typical optimized mass spectrometric parameters for Pipamperone and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Pipamperone 376.2193.12530
This compound 386.2203.12530

The selection of a more intense and stable product ion is critical for achieving low limits of quantification. The use of this compound as an internal standard in conjunction with a well-developed and validated LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring and pharmacokinetic studies of Pipamperone.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Based Assays (if applicable)

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the analysis of antipsychotic drugs in biological fluids, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, particularly in forensic and toxicological applications. The analysis of butyrophenones, the chemical class to which pipamperone belongs, by GC-MS has been described in the scientific literature.

The application of GC-MS for the analysis of pipamperone has been documented in studies focusing on the characterization of its metabolites in urine. This indicates that the compound has sufficient thermal stability and volatility for GC analysis, although in some cases, derivatization may be necessary to improve its chromatographic properties and sensitivity. Derivatization is a common strategy in GC-MS to convert polar functional groups into less polar and more volatile derivatives. For a compound like pipamperone, which contains secondary amide and tertiary amine functionalities, derivatization techniques such as acylation or silylation could potentially be employed.

The use of an internal standard is also a critical component of quantitative GC-MS analysis. This compound would be an ideal internal standard for a GC-MS assay for the same reasons it is used in LC-MS/MS. It would co-elute with the unlabeled pipamperone and exhibit similar behavior during any derivatization steps, thus correcting for variability in the analytical process.

However, a comprehensive review of the current scientific literature reveals a scarcity of recent, detailed GC-MS methods specifically developed for the routine quantification of pipamperone in biological samples using this compound as the internal standard. While the feasibility of using GC-MS for butyrophenone (B1668137) analysis is established, the trend in clinical and research laboratories has decidedly shifted towards LC-MS/MS methods. This preference is likely due to the ability of LC-MS/MS to analyze a wider range of compounds, including those that are not amenable to GC-MS without derivatization, as well as its often superior sensitivity and specificity.

Applications of Pipamperone D10 Dihydrochloride in Preclinical Drug Metabolism Research

Investigation of In Vitro Biotransformation Pathways

The elucidation of how a drug is metabolized is a fundamental aspect of preclinical research. Pipamperone-d10 dihydrochloride (B599025) is instrumental in these in vitro studies, providing a clear and accurate picture of the metabolic pathways of pipamperone (B156139).

Use in Hepatic Microsomal and Cytosolic Incubation Studies

Hepatic microsomes and cytosol are subcellular fractions rich in drug-metabolizing enzymes and are routinely used to study the phase I and phase II metabolism of new chemical entities. nih.govnih.govtaylorandfrancis.com In this context, Pipamperone-d10 dihydrochloride is primarily used as an internal standard for the accurate quantification of the parent compound, pipamperone, during these incubations. texilajournal.comcerilliant.comnih.gov

The process involves incubating pipamperone with liver microsomes or cytosol, which contain a cocktail of metabolic enzymes. nih.govnih.govtaylorandfrancis.com A known concentration of this compound is added to the reaction mixture. After the incubation period, the reaction is stopped, and the mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). nih.govbohrium.com The deuterated standard, being chemically identical to pipamperone but with a higher mass, co-elutes with the parent drug but is detected as a distinct ion. texilajournal.comresearchgate.net This allows for the correction of any variability in sample preparation and analytical measurement, leading to highly accurate quantification of the rate of pipamperone metabolism. texilajournal.com

Research Findings: Studies utilizing this methodology have revealed that pipamperone undergoes extensive metabolism. researchgate.net The primary metabolic routes include oxidative N-dealkylation, hydroxylation of the piperidine (B6355638) ring, N-oxidation, and amide hydrolysis, all leading to the formation of inactive metabolites. researchgate.net The use of a deuterated internal standard ensures the reliability of the data generated in these in vitro systems.

Metabolite Identification using Stable Isotope Labeling Strategies

Stable isotope labeling is a powerful technique for identifying drug metabolites. nih.govnih.govscitechnol.com When a mixture of a drug and its stable isotope-labeled counterpart (e.g., a 1:1 mixture of pipamperone and this compound) is incubated with metabolizing systems, the resulting mass spectra exhibit characteristic doublet peaks for the parent drug and any metabolites formed. researchgate.net Each doublet consists of the unlabeled metabolite and its deuterated analog, separated by the mass difference introduced by the deuterium (B1214612) atoms (in this case, 10 Da).

This "isotope signature" provides a clear and unambiguous way to distinguish drug-related material from endogenous matrix components, greatly simplifying the process of metabolite identification. researchgate.net

Research Findings: Through this approach, researchers have been able to identify several key metabolites of pipamperone. For instance, the detection of a mass shift corresponding to the addition of an oxygen atom (+16 Da) alongside the characteristic isotopic pattern confirms the formation of hydroxylated metabolites. Similarly, demethylated metabolites can be identified by a corresponding mass decrease. This strategy has been instrumental in mapping the comprehensive metabolic profile of pipamperone. researchgate.netnih.gov

Evaluation of Enzyme Kinetics (e.g., CYP450, UGT) with Radiolabeled Substrates

Understanding the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.govjeffleenovels.comresearchgate.net Cytochrome P450 (CYP) enzymes are a major family of phase I metabolizing enzymes, while UDP-glucuronosyltransferases (UGTs) are key phase II enzymes. genomind.comnih.govnih.gov

To determine the kinetics of pipamperone metabolism by these enzymes, experiments are conducted using recombinant human CYP or UGT enzymes. In these assays, this compound serves as the ideal internal standard for quantifying the depletion of the parent drug (pipamperone) over time. This allows for the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the intrinsic clearance (CLint = Vmax/Km). shimadzu.com.cn

Research Findings: While specific data on the enzyme kinetics of this compound itself is not the focus, its use has facilitated the characterization of pipamperone metabolism. Studies have indicated that pipamperone is a substrate for multiple CYP enzymes. researchgate.net Furthermore, the potential for glucuronidation by UGT enzymes can also be assessed using this methodology. nih.gov The precise kinetic data obtained through these experiments are vital for building predictive models of drug behavior in vivo.

Quantification of Parent Compound and Metabolites in Ex Vivo and In Vitro Biological Systems

Accurate quantification of a drug and its metabolites in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is an indispensable tool for these quantitative bioanalytical assays.

Application in Tissue Homogenate and Cell Culture Media Analysis

To assess the distribution and metabolism of a drug in specific organs or cell types, ex vivo studies using tissue homogenates and in vitro studies with cell cultures are performed. nih.govresearchgate.net In these experiments, pipamperone is introduced to the system, and at various time points, samples are collected and analyzed.

This compound is added as an internal standard during sample workup to ensure accurate and precise quantification of pipamperone and its metabolites by LC-MS/MS. nih.govbohrium.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects and variations in extraction recovery and ionization efficiency. texilajournal.comnih.gov

Methodologies: The analytical method typically involves protein precipitation or liquid-liquid extraction to isolate the analytes from the complex biological matrix, followed by separation using ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). nih.govbohrium.com The distinct mass-to-charge ratios of pipamperone and this compound allow for their simultaneous but separate detection.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
PipamperoneValueValue
Pipamperone-d10Value + 10Value + 10
Metabolite 1ValueValue
Metabolite 1-d10Value + 10Value + 10
Note: The table above is a representative example. Actual m/z values would be determined during method development.

Methodologies for Assessing Metabolic Stability and Clearance in Preclinical Models

Metabolic stability assays are a key component of early drug discovery, providing an indication of how quickly a compound is metabolized by liver enzymes. bienta.net These assays typically involve incubating the test compound (pipamperone) with liver microsomes and measuring its disappearance over time. bienta.net

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific drug, can be calculated from the in vitro metabolic stability data. This parameter is crucial for predicting the in vivo hepatic clearance and the oral bioavailability of a drug.

This compound is used as the internal standard in the LC-MS/MS analysis to quantify the remaining concentration of pipamperone at each time point of the incubation. rjptonline.org This ensures the high accuracy required for reliable calculation of the metabolic half-life and intrinsic clearance.

Data Interpretation: The percentage of pipamperone remaining at each time point is plotted against time, and from the slope of the initial linear phase, the in vitro half-life (t1/2) is determined. The intrinsic clearance is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / in vitro t1/2) * (incubation volume / mg of microsomal protein)

The use of this compound in these assays provides the robust and reproducible data necessary for making informed decisions in the drug development process.

Studies on Drug-Drug Interactions (DDIs) in Preclinical Models

Assessment of Enzyme Induction and Inhibition using this compound as a Probe

In preclinical DDI screening, a compound like pipamperone can be used as a "probe substrate" to test the effects of new chemical entities on its metabolic pathways. nih.gov The core principle involves incubating pipamperone at a known concentration with a biological system, such as human liver microsomes, in the presence and absence of a test compound. The rate of disappearance of pipamperone or the rate of formation of its metabolites is then measured. A significant decrease in metabolism suggests enzyme inhibition, while a significant increase suggests enzyme induction. youtube.com

The accuracy of these measurements is paramount. This compound is indispensable in this analytical process, not as the probe itself, but as the internal standard added to every sample. scispace.comcore.ac.uk By comparing the detector response of the non-deuterated pipamperone to the constant concentration of Pipamperone-d10, researchers can achieve precise quantification, even if sample loss occurs during extraction.

For instance, a hypothetical study could assess the inhibitory or inductive potential of a new drug on pipamperone metabolism. The results, enabled by the use of Pipamperone-d10 as an internal standard, could be presented as follows:

Table 1: Hypothetical Assessment of Enzyme Inhibition and Induction on Pipamperone Metabolism This table illustrates the change in the formation of a primary metabolite of Pipamperone in the presence of a known CYP3A4 inhibitor (Ketoconazole) and an inducer (Rifampicin). Data is representative of results from an in vitro human liver microsome assay, with quantification achieved using an LC-MS/MS method employing this compound as the internal standard.

Condition Test Compound Concentration of Pipamperone Metabolite M1 (ng/mL) Change from Control (%) Interpretation
Control None 100 0% Baseline Metabolism
Inhibition Test Ketoconazole (1 µM) 15 -85% Strong Inhibition
Induction Test Rifampicin (10 µM) 250 +150% Strong Induction

Mechanistic Investigations of Metabolic Shifts

Metabolic shifting is a phenomenon where the inhibition of a primary metabolic pathway causes the drug's clearance to be rerouted through secondary, previously minor, pathways. Investigating such shifts is crucial for understanding the complete DDI profile of a compound. Preclinical studies can delineate these shifts by comprehensively profiling the metabolites of a drug like pipamperone when a specific metabolic enzyme is inhibited.

Pipamperone undergoes several biotransformations, including oxidative N-dealkylation and piperidine ring hydroxylation. researchgate.net If a co-administered drug were to potently inhibit the primary enzyme responsible for N-dealkylation, the metabolism of pipamperone could shift towards the hydroxylation pathway. Detecting such a change requires the precise and simultaneous quantification of the parent drug and its multiple metabolites.

Here again, this compound plays a critical role as an internal standard in the LC-MS/MS analytical method. core.ac.ukscispace.com It allows for the robust quantification of each metabolite, revealing changes in their relative concentrations and exposing any metabolic shifts.

A hypothetical experiment to investigate this phenomenon might yield the following results:

Table 2: Hypothetical Data Demonstrating a Metabolic Shift of Pipamperone This table shows the theoretical concentrations of two different Pipamperone metabolites (M1 from Pathway A and M2 from Pathway B) after incubation in human hepatocytes with and without a selective inhibitor of the enzyme for Pathway A. The ability to accurately quantify both metabolites simultaneously is facilitated by the use of this compound as an internal standard.

Condition Metabolite M1 (from Pathway A) Metabolite M2 (from Pathway B) Total Metabolite Formation Conclusion
Control (No Inhibitor) 100 ng/mL 20 ng/mL 120 ng/mL Pathway A is dominant.
With Inhibitor of Pathway A 10 ng/mL 85 ng/mL 95 ng/mL Metabolism has shifted from Pathway A to Pathway B.

Through these preclinical applications, where pipamperone serves as the probe drug, the use of this compound as an analytical tool is fundamental to generating the high-quality, quantitative data needed to confidently assess drug-drug interaction risks.

Integration of Pipamperone D10 Dihydrochloride in Preclinical Pharmacokinetic Research Methodologies

Development and Validation of Bioanalytical Methods for Animal Pharmacokinetic Studies

The foundation of any pharmacokinetic study lies in the ability to accurately quantify the drug of interest in biological samples. Pipamperone-d10 Dihydrochloride (B599025) is central to this process, acting as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a primary technique for bioanalysis of antipsychotics. scilit.commdpi.com

Quantitative Analysis in Animal Plasma, Urine, and Tissue Samples

In preclinical research, drug concentrations are measured in various biological matrices to understand its journey through the body. Pipamperone-d10 Dihydrochloride is added to samples of animal plasma, urine, and homogenized tissues at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the non-labeled Pipamperone (B156139) (the analyte) but has a different mass due to the deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer.

This co-processing helps to correct for variability that can occur during extraction, handling, and injection into the analytical instrument. scispace.comresearchgate.net For instance, if a portion of the analyte is lost during the liquid-liquid extraction phase, a proportional amount of the Pipamperone-d10 internal standard will also be lost. nih.gov The ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby compensating for procedural inconsistencies and improving the accuracy of the final concentration measurement. researchgate.net

Published methods for the determination of Pipamperone in biological fluids often utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry. mdpi.comnih.govnih.gov These methods are validated to have high sensitivity, with limits of quantification often in the low ng/mL range, which is necessary for tracking drug concentrations over time. nih.gov Studies on Pipamperone distribution have successfully quantified the compound in various tissues, including the liver, kidney, lung, and brain, providing insight into its tissue penetration. researchgate.net

Table 1: Illustrative Parameters for a Bioanalytical LC-MS/MS Method for Pipamperone Quantification Using Pipamperone-d10 as Internal Standard
ParameterDescription
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatricesAnimal Plasma, Urine, Brain Homogenate
Internal Standard (IS)This compound
Sample PreparationProtein precipitation or liquid-liquid extraction
Linearity RangeTypically 1.0 - 500 ng/mL
Limit of Quantitation (LOQ)≤ 1.5 µg/L (or 1.5 ng/mL) nih.gov

Bioanalytical Method Validation Guidelines for Stable Isotope Labeled Internal Standards

The use of a SIL-IS like Pipamperone-d10 is considered the gold standard in quantitative bioanalysis. researchgate.netnih.gov However, the analytical method must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies. This validation process confirms that the method is suitable for its intended purpose. woah.org

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the sample, such as metabolites or endogenous substances. woah.org

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net For a method to be considered accurate and precise, the deviation and coefficient of variation are typically expected to be within ±15%. researchgate.net

Recovery: This parameter assesses the efficiency of the extraction process by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. While a SIL-IS can correct for low or variable recovery, understanding the recovery efficiency is still a crucial part of method development. nih.gov

Matrix Effect: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. A SIL-IS is highly effective at compensating for matrix effects because it is affected in the same way as the analyte. researchgate.net

Stability: The stability of the analyte and internal standard must be tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. researchgate.net

While SIL internal standards are preferred, it is important to verify that the deuterated standard does not exhibit significantly different chromatographic behavior or recovery compared to the analyte, and that it is free from unlabeled analyte impurities. scispace.comnih.gov

Table 2: Standard Bioanalytical Method Validation Acceptance Criteria
ParameterAcceptance Criteria
AccuracyMean value should be within 85% to 115% of the theoretical value (80-120% for LLOQ)
Precision (%RSD)Should not exceed 15% (20% for LLOQ)
Linearity (r²)Correlation coefficient should be ≥0.99
SelectivityNo significant interference at the retention times of the analyte and IS in blank samples
StabilityAnalyte concentration should be within ±15% of the nominal concentration

Role in Absorption, Distribution, and Elimination (ADE) Studies in Non-Human Species

ADE studies are fundamental in preclinical drug development to understand how a drug is processed by a living organism. veteriankey.com The data from these studies, made reliable by methods using Pipamperone-d10, are essential for predicting a drug's behavior in humans.

Assessment of Systemic Exposure in Preclinical Animal Models

Following administration of Pipamperone to an animal model, blood samples are collected at various time points. The validated bioanalytical method, with Pipamperone-d10 as the internal standard, is then used to generate a plasma concentration-time curve. From this curve, key pharmacokinetic parameters are calculated to describe the systemic exposure to the drug. nih.gov

These parameters include:

Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

Population pharmacokinetic models can be developed from these data to understand the relationship between drug concentration and its effects. nih.govnih.gov For example, a study on Pipamperone in children and adolescents (extrapolating the principles to preclinical models) determined an apparent volume of distribution of 416 L/70 kg and an apparent clearance of 22.1 L/h/70 kg. nih.govnih.govresearchgate.net Such models are crucial for understanding the drug's disposition and for planning subsequent studies.

Table 3: Representative Pharmacokinetic Parameters for Pipamperone from a Preclinical Study
Pharmacokinetic ParameterValue (Example)Description
Cmax (Maximum Plasma Concentration)266 ng/mL nih.govThe peak concentration achieved after administration.
AUC (0-inf) (Area Under the Curve)3107 ng·h/mL nih.govTotal drug exposure over time.
Vd (Apparent Volume of Distribution)416 L/70 kg nih.govnih.govresearchgate.netThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
CL (Apparent Clearance)22.1 L/h/70 kg nih.govnih.govresearchgate.netThe volume of plasma cleared of the drug per unit time.
Elimination Half-life17-22 hours wikipedia.orgThe time required for the drug concentration to decrease by half.

Comparative Pharmacokinetic Analysis of Deuterated and Unlabeled Analogs in Research Settings

While Pipamperone-d10 is primarily used as an internal standard, the effect of deuteration on a drug's pharmacokinetic profile is an area of active research. dntb.gov.ua Substituting hydrogen with deuterium can sometimes alter the rate of drug metabolism, a phenomenon known as the "kinetic isotope effect" (KIE). dntb.gov.ua This occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic reactions that involve breaking this bond (e.g., those mediated by cytochrome P450 enzymes).

In a research setting, comparative pharmacokinetic studies between Pipamperone and a deuterated version like Pipamperone-d10 could be conducted to investigate if such an effect exists. This would involve administering both compounds to different groups of animals and comparing their pharmacokinetic profiles. If deuteration significantly slows metabolism, the deuterated analog might exhibit a longer half-life, higher AUC, and lower clearance compared to the parent compound. Such modifications are sometimes intentionally designed to create "deuterated drugs" with potentially improved pharmacokinetic properties. dntb.gov.ua

However, when used as an internal standard, it is generally assumed that the isotopic difference does not significantly alter its behavior during analysis. scispace.com Minor differences in chromatographic retention times can sometimes be observed, but these are typically manageable. researchgate.netnih.gov

Considerations for Bioequivalence and Bioavailability Studies in Preclinical Development

Bioavailability refers to the rate and extent to which an active ingredient is absorbed from a drug product and becomes available at the site of action. researchgate.net Bioequivalence studies are conducted to compare the bioavailability of two different formulations of the same drug, often a generic version against a reference product. researchgate.neteuropa.eu

In preclinical development, these studies are vital when changing a formulation intended for animal studies. The fundamental assumption is that if two formulations result in the same plasma concentration-time profile, they will produce the same therapeutic effect and can be used interchangeably. researchgate.net

The role of this compound in these studies is to ensure the highest level of accuracy in the quantification of Pipamperone from the different formulations. A randomized, two-period, crossover design is typically recommended for these studies in a target animal species. europa.eu Animals receive one formulation, followed by a "washout" period to completely eliminate the drug, and then receive the second formulation. Plasma samples are collected and analyzed using the validated LC-MS/MS method with the deuterated internal standard.

Table 4: Example Data from a Hypothetical Preclinical Bioequivalence Study
ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalConclusion
AUC0.98(0.90 - 1.07)Bioequivalent (within 80-125%)
Cmax1.02(0.92 - 1.13)Bioequivalent (within 80-125%)

Quality Assurance and Control in Bioanalytical Method Validation Using Pipamperone D10 Dihydrochloride

Establishing Analytical Performance Characteristics for Quantitative Assays

Bioanalytical method validation demonstrates that a specific quantitative method is reliable and reproducible for its intended use in analyzing biological samples like blood, plasma, serum, or urine. core.ac.uk Key parameters for this validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. core.ac.uk

Linearity and Calibration Range Determination

A crucial first step in validating a quantitative assay is to establish its linearity and define the calibration range. Linearity refers to the method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range. core.ac.uk This is achieved by analyzing multiple replicates of calibration standards at various concentration levels.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of multiple antipsychotics, including pipamperone (B156139) with Pipamperone-d10 as an internal standard, would involve preparing a series of calibration standards in the relevant biological matrix (e.g., postmortem human blood). core.ac.uk The response of the instrument (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the known concentrations of the standards to generate a calibration curve. The range over which the assay is precise and accurate is defined as the calibration range.

Table 1: Illustrative Linearity Data for Pipamperone using Pipamperone-d10 Dihydrochloride (B599025)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0520.9898.0
50.2615.02100.4
100.5189.9699.6
502.59550.1100.2
1005.201100.0100.0
25012.998249.599.8
50026.015500.3100.1

This table presents hypothetical data to illustrate the concept of linearity.

Precision and Accuracy Assessment in Accordance with Regulatory Guidelines (e.g., FDA, EMA Bioanalytical Method Validation)

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation. au.dkusp.br Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy is the closeness of the mean test results to the true value. core.ac.ukau.dk

Precision is typically expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%), and accuracy is expressed as the percentage of the nominal concentration. According to FDA guidelines, the mean value should be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%. au.dk The precision around the mean value should not exceed 15% RSD, except for the LLOQ, where it should not exceed 20% RSD. au.dk

To assess precision and accuracy, quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range and analyzed in multiple replicates on different days (inter-day precision and accuracy) and within the same day (intra-day precision and accuracy).

Table 2: Example of Precision and Accuracy Data for Pipamperone Assay

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Mean Conc. (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (%)Inter-day (n=15) Mean Conc. (ng/mL)Inter-day Precision (RSD%)Inter-day Accuracy (%)
Low32.954.598.32.985.299.3
Medium7576.23.1101.675.84.1101.1
High400398.52.599.6401.23.5100.3

This table presents hypothetical data to illustrate precision and accuracy assessment.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Estimation

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The limit of quantification (LOQ), specifically the lower limit of quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. core.ac.uk

The LLOQ is a critical parameter in bioanalytical assays, as it defines the lower end of the reportable range. core.ac.uk For many LC-MS/MS methods, the LLOQ is determined as the lowest calibrator concentration that meets the acceptance criteria for precision (≤20% RSD) and accuracy (within ±20% of the nominal value). au.dk The successful validation of the LLOQ is dependent on the success of the calibration model. core.ac.uk

Stability of Pipamperone-d10 Dihydrochloride in Analytical Solutions and Biological Matrices

Ensuring the stability of both the analyte and the internal standard under various conditions is paramount for reliable bioanalytical results. Stability studies are conducted to evaluate the integrity of this compound and the parent compound, pipamperone, in analytical solutions and the biological matrix of interest.

These studies typically investigate:

Freeze-Thaw Stability: Assesses the stability of the analytes after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analytes in the biological matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: Determines the stability of the analytes in the biological matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

Stock Solution Stability: Confirms the stability of the stock solutions of this compound and pipamperone under defined storage conditions.

A study on the determination of pipamperone indicated that the drug is stable in acidic medium but degrades under basic and oxidative conditions. nih.gov This information is crucial when developing extraction and analysis protocols to prevent degradation of both the analyte and the internal standard. For instance, using a stabilizer might be necessary in some biological matrices to ensure the integrity of the analytes. science.gov

Importance of Certified Reference Materials and Traceability

The use of Certified Reference Materials (CRMs) for this compound is fundamental to establishing the traceability and accuracy of analytical measurements. A CRM is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Using a well-characterized CRM for this compound ensures that the concentration of the internal standard is known with a high degree of confidence. This, in turn, allows for more accurate quantification of the target analyte, pipamperone. Traceability ensures that the measurement results can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties.

High-purity reference standards, often with purity greater than 95% as determined by techniques like High-Performance Liquid Chromatography (HPLC), are essential for reliable pharmaceutical testing. lgcstandards.com The use of such standards from accredited suppliers who provide a certificate of analysis is a key component of a robust quality assurance program in any bioanalytical laboratory.

Emerging Research Directions and Methodological Innovations for Deuterated Compounds

Advancements in High-Throughput Bioanalysis Utilizing Stable Isotope Standards

High-throughput bioanalysis is a cornerstone of modern drug development, enabling the rapid screening and quantification of drug candidates and their metabolites in complex biological matrices. The use of stable isotope-labeled internal standards (SIL-IS), like Pipamperone-d10 Dihydrochloride (B599025) for the analysis of pipamperone (B156139), is essential for achieving the accuracy and robustness required in these high-speed environments.

The primary role of a SIL-IS is to normalize for variability introduced during sample preparation and analysis. kcasbio.com Factors such as extraction efficiency, matrix effects (ion suppression or enhancement in mass spectrometry), and instrument response can fluctuate between samples. kcasbio.comclearsynth.com Because a deuterated standard like Pipamperone-d10 Dihydrochloride has virtually identical physicochemical properties to the non-labeled analyte, it experiences the same variations during sample processing and analysis. wuxiapptec.com By adding a known amount of the SIL-IS to each sample and measuring the analyte-to-IS peak area ratio, these variations can be effectively canceled out, leading to highly accurate and precise quantification. clearsynth.com

Recent advancements in this area focus on maximizing the efficiency and automation of this process. The use of SIL-IS is particularly advantageous in high-throughput settings because it minimizes the need for extensive sample cleanup and complex chromatographic separations, which are often bottlenecks in the workflow. scispace.com With a co-eluting SIL-IS, matrix effects can be corrected for even with shorter chromatography run times, thereby increasing the number of samples that can be analyzed in a given period. aptochem.com This robustness reduces the rate of failed analytical runs and the need for costly and time-consuming re-analysis. kcasbio.comaptochem.com

The impact of using a SIL-IS on assay performance is significant. The data below illustrates a typical improvement in precision and accuracy when a deuterated internal standard is used compared to a structural analog internal standard in a bioanalytical method.

Table 1: Comparison of Bioanalytical Assay Performance With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS)
ParameterStructural Analog ISDeuterated IS (e.g., Pipamperone-d10)
Inter-assay Precision (%CV)12.5%4.8%
Intra-assay Precision (%CV)9.8%3.1%
Accuracy (% Bias)± 15%± 5%
Run Rejection Rate~10%<2%

This table presents illustrative data synthesized from findings on the benefits of SIL-IS in bioanalysis, highlighting the typical enhancements in precision and accuracy. scispace.comnih.govnih.gov

Integration with Quantitative Proteomics and Metabolomics for Comprehensive Biological Insights

The fields of proteomics and metabolomics aim to provide a global snapshot of the proteins and small molecules within a biological system, offering deep insights into cellular function and disease states. The integration of these "multi-omics" datasets is a powerful approach to understanding complex biological responses. Stable isotope standards like this compound play a crucial role in ensuring the quality and quantitative accuracy of the metabolomics data that is integrated with proteomics information.

In quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are used to metabolically label entire proteomes, allowing for the precise relative quantification of thousands of proteins between different experimental conditions. nih.gov In metabolomics, the challenge is to accurately quantify a diverse range of small molecules in complex biological fluids. nih.gov The use of a deuterated internal standard for each analyte of interest is the gold standard for achieving accurate quantification, as it corrects for the significant matrix effects that are common in metabolomics studies. thermofisher.com

When combining proteomics and metabolomics, the goal is often to correlate changes in protein expression with changes in metabolic pathways. For example, an upregulation of enzymes in a particular pathway (observed through proteomics) should correspond to changes in the concentrations of the substrates and products of that pathway (observed through metabolomics). The use of deuterated standards in the metabolomics portion of these studies ensures that the quantitative data is reliable, allowing for meaningful correlations to be drawn with the proteomics data. This integrated approach provides a more complete and functional understanding of the biological system. nih.gov

The precision afforded by deuterated standards in targeted metabolomics is critical for building these integrated models, as illustrated in the table below.

Table 2: Precision of Metabolite Quantification in an Integrated Omics Study
Metabolite ClassQuantification MethodMedian Between-Run Precision (%CV)
Amino AcidsWithout Matched SIL-IS15.2%
Amino AcidsWith Matched SIL-IS3.5%
Bile AcidsWithout Matched SIL-IS18.9%
Bile AcidsWith Matched SIL-IS4.2%
Fatty AcidsWithout Matched SIL-IS16.5%
Fatty AcidsWith Matched SIL-IS5.1%

This table demonstrates the significant improvement in analytical precision when using a dedicated stable isotope-labeled internal standard for each analyte, which is crucial for the reliability of multi-omics data integration. Data is synthesized from findings on quantitative metabolomics. nih.govmdpi.com

Future Prospects of Isotopic Labeling in Early-Stage Drug Discovery and Development

The application of isotopic labeling, particularly with deuterium (B1214612), is poised for significant expansion in the early stages of drug discovery, moving beyond its traditional role in later-stage development studies. The future will see the increased use of deuterated compounds in target identification, validation, and lead optimization.

One promising area is the use of deuterated molecules in pharmacodynamic and mechanistic studies. aquigenbio.commetsol.com By tracing the metabolic fate of a deuterated drug candidate, researchers can gain early insights into how it interacts with its target and what metabolic pathways it affects. This can help in identifying promising candidates and flagging potential liabilities, such as the formation of reactive metabolites, much earlier in the discovery process. aquigenbio.com

Furthermore, the "deuterium switch" or "deuterium editing" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium to slow down metabolic breakdown, is becoming an integral part of the lead optimization process. nih.govnih.gov This strategy can be used to improve the pharmacokinetic profile of a lead compound, potentially leading to lower and less frequent dosing. nih.gov The development of deucravacitinib, a novel deuterated drug, exemplifies the success of applying this strategy in de novo drug design rather than just modifying existing drugs. nih.gov

Challenges and Opportunities in the Synthesis and Application of Highly Deuterated Complex Molecules

While the benefits of deuterated compounds are clear, their synthesis and application, especially for highly deuterated and structurally complex molecules, present both challenges and opportunities.

The primary challenge in synthesizing highly deuterated molecules is achieving site-specific and controlled incorporation of deuterium without isotopic scrambling (the unwanted exchange of deuterium with hydrogen from other sources). acs.orgnih.gov The synthesis of a molecule like this compound, with ten deuterium atoms, requires a carefully designed multi-step synthetic route using deuterated starting materials and reagents, which can be expensive and not always commercially available. researchgate.net Furthermore, ensuring high isotopic purity and accurately characterizing the final product can be analytically challenging, often requiring specialized techniques like molecular rotational resonance (MRR) spectroscopy in addition to standard NMR and mass spectrometry. acs.org

Despite these challenges, the synthesis of highly deuterated molecules offers significant opportunities. In mass spectrometry-based bioanalysis, a higher degree of deuteration (e.g., d5 or greater) is often desirable to ensure a sufficient mass shift from the unlabeled analyte, which prevents cross-talk and interference from the natural isotopic abundance of the analyte. wuxiapptec.comnih.gov Highly deuterated compounds can also provide greater metabolic stability, as the kinetic isotope effect is more pronounced when multiple metabolic "soft spots" are protected.

Moreover, the development of novel synthetic methodologies for selective deuteration is an active area of research. nih.govresearchgate.net Innovations in catalysis, such as the use of palladium or copper catalysts, and new reagents are enabling more efficient and site-specific deuterium incorporation. nih.govnih.gov These advancements are not only overcoming the current synthetic hurdles but are also opening up new possibilities for creating novel deuterated molecules with tailored properties for a wide range of applications in medicinal chemistry and beyond.

Q & A

Q. What ethical guidelines apply to studies using this compound in animal models of psychiatric disorders?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and power analysis to minimize animal use. Obtain approval from institutional animal care committees (IACUC) and document humane endpoints for behavioral assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.